molecular formula C12H12N4S2 B14199785 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine CAS No. 832690-71-8

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine

Katalognummer: B14199785
CAS-Nummer: 832690-71-8
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: BVWKNCDRPFZNOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine is a heterocyclic compound featuring two pyrimidine rings connected by a sulfanylbut-2-enylsulfanyl linker. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, making this compound of significant interest for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the coupling of pyrimidine derivatives with sulfanylbut-2-enyl intermediates under controlled conditions. The reaction often requires catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the sulfanyl linkers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine rings .

Wissenschaftliche Forschungsanwendungen

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to its observed pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine is unique due to its specific sulfanylbut-2-enylsulfanyl linker, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

832690-71-8

Molekularformel

C12H12N4S2

Molekulargewicht

276.4 g/mol

IUPAC-Name

2-(4-pyrimidin-2-ylsulfanylbut-2-enylsulfanyl)pyrimidine

InChI

InChI=1S/C12H12N4S2/c1(9-17-11-13-5-3-6-14-11)2-10-18-12-15-7-4-8-16-12/h1-8H,9-10H2

InChI-Schlüssel

BVWKNCDRPFZNOJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)SCC=CCSC2=NC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.